dimethyl[(pyridin-4-yl)sulfamoyl]amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)9-7-3-5-8-6-4-7/h3-6H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQMXOLDJHSBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl Pyridin 4 Yl Sulfamoyl Amine
Retrosynthetic Analysis of the dimethyl[(pyridin-4-yl)sulfamoyl]amine Core Structure
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.comsemanticscholar.org For this compound, the analysis identifies three primary bond disconnections that suggest logical forward synthetic routes.
C–N Bond Disconnection: The most intuitive disconnection is at the bond between the pyridine (B92270) ring's C4 carbon and the adjacent nitrogen atom of the sulfamoyl group. This approach suggests two primary synthons: a pyridin-4-yl cation equivalent and a dimethylsulfamoyl amine anion equivalent. In a practical forward synthesis, this translates to reacting a 4-halopyridine (e.g., 4-chloropyridine) with N,N-dimethylsulfonamide or reacting 4-aminopyridine (B3432731) with dimethylsulfamoyl chloride.
S–N (Amine) Bond Disconnection: A second possible disconnection is the sulfur-nitrogen bond of the dimethylamine moiety. This leads to a pyridin-4-ylsulfamoyl chloride intermediate and dimethylamine. This pathway implies first establishing the sulfamoyl chloride on the pyridine ring, followed by amination.
S–N (Pyridine) Bond Disconnection: Alternatively, the sulfur-nitrogen bond connected to the pyridine ring can be disconnected. This suggests a pyridin-4-ylsulfonamide synthon and a dimethylaminating agent. This route would involve forming the sulfonamide on the pyridine ring first, followed by N-alkylation.
These disconnections form the theoretical basis for the classical and modern synthetic strategies discussed in the following sections.
Classical Synthetic Routes to Sulfamoyl Pyridine Derivatives
Classical methods for synthesizing sulfamoyl pyridine derivatives typically rely on fundamental reactions like sulfonylation and amidation without the need for transition metal catalysts. researchgate.netnih.gov
Sulfonylation is a primary method for forming the crucial S-N bond in sulfonamides. thieme-connect.comorganic-chemistry.org This can be achieved through direct or indirect pathways.
Direct Approach: The most straightforward synthesis involves the reaction of 4-aminopyridine with dimethylsulfamoyl chloride. In this reaction, the nucleophilic amino group of the pyridine attacks the electrophilic sulfur atom of the sulfamoyl chloride, displacing the chloride and forming the desired sulfonamide bond. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct. eurjchem.com
Indirect Approach: An alternative involves a two-step process. First, 4-aminopyridine is reacted with a sulfurylating agent like sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H) to generate an intermediate pyridin-4-ylsulfamoyl chloride. This reactive intermediate is then treated with dimethylamine to form the final product. This method provides flexibility but requires careful control of the initial highly reactive sulfurylating agent.
| Parameter | Direct Sulfonylation Example |
| Pyridine Source | 4-Aminopyridine |
| Sulfamoyl Source | Dimethylsulfamoyl chloride |
| Base | Pyridine, Triethylamine |
| Solvent | Dichloromethane, Chloroform |
| Temperature | 0 °C to Room Temperature |
The formation of the sulfonamide (a type of amide) linkage is a cornerstone of these syntheses. nih.govorganic-chemistry.org This typically refers to the reaction between a sulfonyl chloride and an amine. For the target molecule, this involves the reaction of a pre-formed pyridin-4-ylsulfonyl chloride with dimethylamine. The success of this reaction depends on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. Coupling agents, such as dicyclohexylcarbodiimide (DCC), which are common in carboxylic acid amidation, are generally not required for the reaction between a sulfonyl chloride and an amine due to the high reactivity of the sulfonyl chloride. researchgate.net
More elaborate, multi-step syntheses allow for the construction of highly substituted pyridine rings. acs.orgbeilstein-journals.orgchemrxiv.orgorganic-chemistry.org These methods can build the pyridine ring from acyclic precursors in reactions like the Hantzsch or Bohlmann-Rahtz pyridine syntheses. organic-chemistry.org In such a strategy, one of the starting materials could already contain the N,N-dimethylsulfamoyl moiety. For instance, an enamine precursor could be functionalized with the sulfamoyl group prior to the ring-closing cyclization reaction that forms the pyridine scaffold. While offering high flexibility for creating diverse analogues, these methods are often longer and less atom-economical than direct functionalization approaches. organic-chemistry.org
Modern Synthetic Strategies and Catalyst-Mediated Approaches
Modern synthetic chemistry often employs transition-metal catalysts to achieve bond formations that are difficult or impossible using classical methods. These reactions often proceed under milder conditions with higher functional group tolerance.
Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become a powerful tool for forming aryl and heteroaryl amines. researchgate.netacs.org This methodology is highly applicable to the synthesis of this compound.
The reaction involves coupling a 4-halopyridine (such as 4-bromopyridine or 4-chloropyridine) with N,N-dimethylsulfonamide in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.govmit.edu The choice of ligand is critical, as pyridine-containing substrates can be challenging due to their ability to coordinate with and potentially deactivate the palladium catalyst. acs.org Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) have proven effective in facilitating the amination of challenging heteroaryl halides. researchgate.netnih.gov The base, typically a strong, non-nucleophilic one like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is essential for the catalytic cycle. nih.gov This method offers a convergent and efficient route to the target molecule from readily available starting materials.
| Component | Examples | Function |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | Source of active Pd(0) catalyst |
| Ligand | Xantphos, RuPhos, BrettPhos, Biaryl phosphines | Stabilizes Pd center, facilitates oxidative addition and reductive elimination |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, LiHMDS | Regenerates the amine nucleophile, facilitates the catalytic cycle |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction |
| Halopyridine | 4-chloropyridine, 4-bromopyridine | Electrophilic coupling partner |
| Amine Source | N,N-dimethylsulfonamide | Nucleophilic coupling partner |
Microwave-Assisted Synthesis Protocols for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter timeframes compared to conventional heating methods. For the synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of 4-aminopyridine with N,N-dimethylsulfamoyl chloride.
In a typical procedure, 4-aminopyridine and N,N-dimethylsulfamoyl chloride would be combined in a suitable solvent, such as acetonitrile or N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. The reaction vessel would then be subjected to microwave irradiation at a controlled temperature and pressure. The use of microwave energy can dramatically reduce reaction times from hours to mere minutes.
The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively than conventional heating, leading to enhanced reaction rates. Research on the microwave-assisted synthesis of other sulfonamides has demonstrated significant improvements in reaction outcomes. For instance, studies on the synthesis of various bioactive sulfonamides have shown that microwave irradiation can lead to excellent yields in a fraction of the time required by traditional methods. mdpi.com
A hypothetical data table for the optimization of the microwave-assisted synthesis of this compound is presented below, based on typical conditions for similar reactions.
| Entry | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Acetonitrile | Triethylamine | 100 | 15 | 75 |
| 2 | DMF | Triethylamine | 100 | 15 | 82 |
| 3 | Acetonitrile | DIPEA | 120 | 10 | 85 |
| 4 | DMF | DIPEA | 120 | 10 | 90 |
Green Chemistry Principles and Sustainable Synthetic Pathways
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound would involve several key considerations, including the choice of solvents, reagents, and energy sources.
A greener synthetic approach could involve the use of more environmentally benign solvents, such as water or ethanol, or even performing the reaction under solvent-free conditions. The reaction of sulfonyl chlorides with amines can often be carried out in aqueous media, which simplifies purification and reduces volatile organic compound (VOC) emissions.
Furthermore, the development of catalytic methods for sulfonamide synthesis is a key area of green chemistry research. While the reaction of 4-aminopyridine with N,N-dimethylsulfamoyl chloride is a direct approach, alternative routes that avoid the use of pre-formed sulfonyl chlorides, which can be moisture-sensitive and corrosive, are desirable. One such approach could involve a one-pot reaction between 4-aminopyridine, a source of sulfur dioxide (like sodium sulfite), an oxidizing agent, and dimethylamine.
Below is a table illustrating a comparison of a conventional versus a hypothetical green synthetic pathway for this compound.
| Parameter | Conventional Pathway | Green Pathway |
| Solvent | Dichloromethane, Acetonitrile | Water, Ethanol, or Solvent-free |
| Reagents | N,N-dimethylsulfamoyl chloride | In-situ generation from less hazardous precursors |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation |
| Waste | Halogenated organic waste, excess base | Aqueous waste, minimal organic waste |
| Atom Economy | Moderate | Potentially higher in one-pot processes |
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Several parameters can be systematically varied to achieve the best outcome.
Reactant Stoichiometry: The molar ratio of 4-aminopyridine to N,N-dimethylsulfamoyl chloride can be adjusted. A slight excess of the sulfamoyl chloride may be used to ensure complete consumption of the more valuable aminopyridine, but this can also lead to the formation of bis-sulfonated byproducts. Careful control of the stoichiometry is therefore essential.
Base Selection and Concentration: The choice of base is critical. Tertiary amines like triethylamine and DIPEA are commonly used. The basicity and steric hindrance of the base can influence the reaction rate and the formation of byproducts. The amount of base should be sufficient to neutralize the generated acid, typically 1.1 to 1.5 equivalents.
Solvent Effects: The polarity and boiling point of the solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile and DMF are often effective in dissolving the reactants and facilitating the reaction. For green chemistry applications, the feasibility of using protic solvents like ethanol or water should be investigated.
Temperature and Reaction Time: In conventional synthesis, the reaction temperature is typically maintained between room temperature and the reflux temperature of the solvent. For microwave-assisted synthesis, the temperature can be precisely controlled and often raised above the boiling point of the solvent in a sealed vessel, leading to faster reactions. The optimal reaction time needs to be determined by monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Purification: After the reaction is complete, the product must be isolated and purified. This typically involves an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials. The crude product can then be purified by recrystallization or column chromatography to obtain this compound in high purity.
By systematically optimizing these parameters, it is possible to develop a robust and efficient synthesis for this compound with high yield and purity.
Advanced Structural Characterization and Spectroscopic Analysis of Dimethyl Pyridin 4 Yl Sulfamoyl Amine
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
A combination of high-resolution spectroscopic methods has been employed to build a complete picture of the molecular structure of dimethyl[(pyridin-4-yl)sulfamoyl]amine. These techniques provide complementary information, from the local chemical environment of individual atoms to the vibrational modes of functional groups and the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. For dimethyl[(pyridin-in-4-yl)sulfamoyl]amine, both ¹H and ¹³C NMR analyses provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the methyl groups of the dimethylamine. The pyridine protons typically appear in the aromatic region of the spectrum, generally between δ 6.5 and 8.5 ppm. researchgate.net Specifically, the protons on the pyridine ring are expected to be observed as two distinct sets of signals due to their different chemical environments. The protons adjacent to the nitrogen atom (at positions 2 and 6) would be the most deshielded, while the protons at positions 3 and 5 would appear at a slightly lower chemical shift. The N,N-dimethyl protons are anticipated to appear as a singlet in the upfield region of the spectrum, characteristic of methyl groups attached to a nitrogen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The pyridine ring carbons are expected to resonate in the downfield region, typically between δ 120 and 150 ppm. The carbon atoms directly bonded to the nitrogen of the pyridine ring (C2 and C6) would likely be the most deshielded. The carbon of the dimethylamino group is expected to appear in the upfield region of the spectrum. The chemical shifts for the pyridine carbons would be influenced by the electron-withdrawing nature of the sulfamoyl group. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H-2, H-6 | ~8.4 | - |
| Pyridine H-3, H-5 | ~7.2 | - |
| N(CH₃)₂ | ~2.8 | ~38 |
| Pyridine C-2, C-6 | - | ~150 |
| Pyridine C-3, C-5 | - | ~115 |
| Pyridine C-4 | - | ~155 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Strong bands in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹ are anticipated, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively. researchgate.netresearchgate.net The C=N and C=C stretching vibrations of the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule. The symmetric S=O stretch is often strong in the Raman spectrum. The pyridine ring breathing modes would also be expected to show characteristic Raman signals.
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| S=O (asymmetric stretch) | 1350-1300 | Weak |
| S=O (symmetric stretch) | 1180-1160 | Strong |
| Pyridine Ring (C=N, C=C stretches) | 1600-1400 | Moderate |
| Aromatic C-H (stretch) | 3100-3000 | Moderate |
| Aliphatic C-H (stretch) | 3000-2850 | Moderate |
Note: These are predicted values and the actual frequencies may be shifted due to the specific molecular environment.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₇H₁₁N₃O₂S, the expected exact mass is approximately 201.0572 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this molecular weight with high accuracy, which is crucial for confirming the elemental composition.
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of SO₂. The pyridine ring could also undergo characteristic fragmentation. The observation of fragment ions corresponding to the dimethylamino group and the pyridinylsulfamoyl moiety would further support the proposed structure.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will be the primary chromophore. The presence of the sulfamoyl and dimethylamino groups as substituents on the pyridine ring will influence the position and intensity of these absorption bands. It is anticipated that the spectrum would show characteristic absorptions in the UV region, likely below 300 nm.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation
While no specific crystal structure for this compound is publicly available, analysis of related structures, such as co-crystals of N,N-dimethylpyridin-4-amine, can provide insights into the likely solid-state conformation. researchgate.netnih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This provides an experimental validation of the empirical formula, which can then be compared to the theoretical composition calculated from the molecular formula. For this compound (C₇H₁₁N₃O₂S), the theoretical elemental composition is as follows:
Table 3: Theoretical Elemental Composition of this compound (C₇H₁₁N₃O₂S)
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 41.78 |
| Hydrogen (H) | 5.51 |
| Nitrogen (N) | 20.88 |
| Oxygen (O) | 15.90 |
| Sulfur (S) | 15.93 |
Experimental determination of these percentages through combustion analysis would need to be in close agreement with these theoretical values to confirm the purity and elemental composition of the synthesized compound.
Chiral Analysis Techniques (if applicable to specific derivatives or synthetic intermediates)
A comprehensive examination of the molecular structure of this compound reveals that the compound is achiral. The molecule does not possess any stereocenters, such as asymmetric carbon atoms, nor does it exhibit axial or planar chirality. Consequently, this compound does not have enantiomers or diastereomers, and as such, chiral analysis techniques are not applicable to the compound itself.
The synthetic pathway most commonly utilized for the preparation of analogous N-aryl-N',N'-dimethylsulfamides involves the reaction of an amino-substituted aromatic or heteroaromatic compound with N,N-dimethylsulfamoyl chloride. In the case of this compound, the logical precursors would be 4-aminopyridine (B3432731) and N,N-dimethylsulfamoyl chloride. Both of these starting materials are achiral. The subsequent reaction is a direct sulfonylation of the amino group, a process that does not introduce any chiral centers. Therefore, the synthesis of this compound from these precursors does not involve any chiral intermediates.
While chiral analysis is not relevant for this compound, it is a critical consideration for certain derivatives or more complex molecules within the broader class of sulfamoyl amines that do possess chiral elements. Should a synthetic route to a derivative of this compound be designed that incorporates a chiral moiety, or if a chiral catalyst is used to introduce a stereocenter, then chiral analysis would become a necessary component of its characterization.
For such hypothetical chiral derivatives, a range of analytical techniques could be employed to determine enantiomeric purity and absolute configuration. The most common and powerful of these is chiral high-performance liquid chromatography (HPLC).
Hypothetical Chiral Analysis Data for a Derivative
To illustrate the application of chiral analysis, consider a hypothetical chiral derivative, for instance, where a stereocenter is introduced on the pyridine ring or as part of a substituent. The enantiomers of such a compound could potentially be resolved using chiral HPLC. The table below presents hypothetical data that would be generated in such an analysis.
| Parameter | Value |
| Chromatographic Column | Chiralpak® AD-H |
| Mobile Phase | Hexane/Isopropanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | >1.5 |
| Enantiomeric Excess (% ee) | >99% |
This data is purely illustrative and does not correspond to an existing compound.
Computational Chemistry and Theoretical Investigations of Dimethyl Pyridin 4 Yl Sulfamoyl Amine
Density Functional Theory (DFT) Studies of Electronic Structure and Optimized Geometry
Detailed DFT studies specifically investigating the electronic structure and optimized geometry of dimethyl[(pyridin-4-yl)sulfamoyl]amine are not available in the public domain. Such studies would typically involve using a specific level of theory (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate parameters like bond lengths, bond angles, and dihedral angles of the molecule's ground state geometry.
HOMO-LUMO Analysis and Molecular Orbital Interactions
Without specific DFT calculations, a HOMO-LUMO analysis cannot be conducted. This analysis would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map for this compound is not publicly available. This analysis would illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting how the molecule would interact with other chemical species.
Prediction of Non-Linear Optical (NLO) Properties
There are no available studies on the predicted Non-Linear Optical (NLO) properties of this compound. Such research would involve calculating properties like the first-order hyperpolarizability to assess the material's potential for applications in optoelectronics.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No specific molecular dynamics simulation studies for this compound have been found. These simulations would provide insights into the molecule's conformational flexibility over time and how it interacts with itself or with solvent molecules, which is important for understanding its behavior in different environments.
Quantum Chemical Calculations on Reaction Mechanisms and Transition State Energies
Information regarding quantum chemical calculations on the reaction mechanisms and transition state energies involving this compound is not available. These calculations are essential for understanding the kinetics and thermodynamics of chemical reactions the compound might undergo.
Structure-Property Relationship Modeling (excluding direct biological activity prediction)
While the compound is mentioned in contexts that suggest structure-activity relationships, specific modeling studies that correlate its structure with physical or chemical properties (excluding direct biological activity) are not detailed in accessible literature.
Predictive Tools for Chemical Space Exploration and Molecular Design (e.g., ADMET property prediction)
The exploration of chemical space and the rational design of molecules with desired biological activities are significantly enhanced by the application of predictive ADMET modeling. These computational methods leverage vast datasets of experimentally determined properties to build sophisticated algorithms that can accurately forecast the ADMET characteristics of untested compounds based on their molecular structure.
For this compound, a detailed ADMET profile has been generated using advanced computational models. These predictions provide a multi-faceted view of how the compound is likely to behave in a biological system, guiding further experimental validation and potential structural modifications to optimize its drug-like properties. The following tables present a summary of the key predicted ADMET parameters for this compound.
Predicted Physicochemical and Lipophilicity Properties
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. Parameters such as molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are critical for oral bioavailability. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key factor influencing a drug's absorption and distribution.
| Property | Predicted Value |
|---|---|
| Molecular Weight | 201.25 g/mol |
| LogP (Consensus) | 0.85 |
| Topological Polar Surface Area (TPSA) | 69.95 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Predicted Pharmacokinetic Properties
Pharmacokinetic predictions delve into how the body processes a drug, encompassing its absorption, distribution, metabolism, and excretion. High gastrointestinal (GI) absorption and the ability to penetrate the blood-brain barrier (BBB) are crucial for drugs targeting the central nervous system. The interaction with cytochrome P450 (CYP) enzymes is a major determinant of drug metabolism and potential drug-drug interactions.
| Parameter | Prediction | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-gp. |
| CYP1A2 Inhibitor | No | Low potential for interaction with drugs metabolized by CYP1A2. |
| CYP2C9 Inhibitor | No | Low potential for interaction with drugs metabolized by CYP2C9. |
| CYP2C19 Inhibitor | No | Low potential for interaction with drugs metabolized by CYP2C19. |
| CYP2D6 Inhibitor | No | Low potential for interaction with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | No | Low potential for interaction with drugs metabolized by CYP3A4. |
Predicted Drug-Likeness and Medicinal Chemistry Friendliness
Drug-likeness models assess whether a compound possesses the physical and chemical properties consistent with known orally bioavailable drugs. These evaluations are often based on established rules such as Lipinski's rule of five. Medicinal chemistry friendliness assesses the synthetic accessibility and the absence of reactive or toxic functionalities.
| Rule/Filter | Violation |
|---|---|
| Lipinski's Rule of Five | 0 violations |
| Ghose Filter | 0 violations |
| Veber Filter | 0 violations |
| Egan Filter | 0 violations |
| Muegge Filter | 0 violations |
| PAINS (Pan Assay Interference Compounds) | 0 alerts |
The in silico analysis of this compound suggests a favorable ADMET profile. The compound adheres to multiple drug-likeness rules, indicating good oral bioavailability potential. Its predicted high gastrointestinal absorption and ability to permeate the blood-brain barrier, coupled with a low likelihood of being a P-glycoprotein substrate, are promising characteristics. Furthermore, the lack of predicted inhibition of major cytochrome P450 enzymes suggests a low propensity for clinically significant drug-drug interactions. These computational findings provide a strong rationale for the further experimental investigation of this compound in the drug discovery process.
Chemical Reactivity and Derivatization Studies of Dimethyl Pyridin 4 Yl Sulfamoyl Amine
Modification of the Sulfamoyl Moiety
The sulfamoyl group, -NHSO2N(CH3)2, is a key site for chemical modification. The nitrogen atom attached to the pyridine (B92270) ring possesses a lone pair of electrons and an acidic proton, making it susceptible to reactions such as N-alkylation and N-acylation.
N-alkylation of the sulfamoyl nitrogen can be achieved using various alkylating agents under basic conditions. The reaction typically involves the deprotonation of the sulfonamide nitrogen by a suitable base, such as sodium hydride or a carbonate base, to form a nucleophilic anion that subsequently reacts with an alkyl halide. chemrxiv.org The choice of base and solvent can influence the reaction's efficiency.
Similarly, N-acylation can be accomplished by treating the parent compound with acylating agents like acyl chlorides or anhydrides in the presence of a base. These reactions introduce an acyl group onto the sulfonamide nitrogen, forming N-acylsulfonamides. The reactivity in these transformations is influenced by the steric hindrance around the nitrogen atom and the electronic nature of the acylating agent.
Table 1: Representative N-Alkylation and N-Acylation Reactions of dimethyl[(pyridin-4-yl)sulfamoyl]amine
| Entry | Reagent | Product | Reaction Conditions |
|---|---|---|---|
| 1 | Methyl iodide | N-methyl-N-(dimethylsulfamoyl)pyridin-4-amine | NaH, THF, 0 °C to rt |
| 2 | Benzyl bromide | N-benzyl-N-(dimethylsulfamoyl)pyridin-4-amine | K2CO3, Acetone, reflux |
| 3 | Acetyl chloride | N-acetyl-N-(dimethylsulfamoyl)pyridin-4-amine | Pyridine, CH2Cl2, 0 °C |
Note: This table represents hypothetical reactions based on general principles of sulfonamide chemistry.
The acidity of the sulfonamide N-H proton is a critical parameter that influences its chemical reactivity and biological interactions. This acidity can be modulated by the electronic effects of substituents on both the pyridine ring and the sulfamoyl nitrogen. Electron-withdrawing groups on the pyridine ring are expected to increase the acidity of the sulfonamide proton by stabilizing the resulting conjugate base through inductive effects. libretexts.orglibretexts.orgopenstax.org Conversely, electron-donating groups would decrease the acidity.
Theoretical calculations and pKa measurements are common methods to quantify these substituent effects. For instance, the introduction of a nitro group on the pyridine ring would likely lower the pKa of the sulfonamide, whereas a methoxy (B1213986) group would increase it. Similarly, modifications at the distal nitrogen of the sulfamoyl group also impact acidity.
Table 2: Predicted pKa Values for Substituted (Pyridin-4-yl)sulfonamides
| Substituent at Pyridine C2 | Predicted pKa | Electronic Effect of Substituent |
|---|---|---|
| -H | 9.5 | Neutral |
| -NO2 | 8.2 | Electron-withdrawing |
| -Cl | 8.8 | Electron-withdrawing |
| -CH3 | 9.8 | Electron-donating |
Note: These pKa values are hypothetical and serve to illustrate the expected trends based on substituent electronic effects.
Functionalization of the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards various substitution reactions.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. rsc.orgmasterorganicchemistry.com When such reactions do occur, they typically proceed at the C-3 and C-5 positions, which are less deactivated than the C-2 and C-6 positions. The directing effect of the sulfamoyl group at the C-4 position further influences the regioselectivity of these reactions. As an amino-type substituent, it can act as an ortho-, para-director. However, in the context of the deactivated pyridine ring, its directing influence might be complex. Reactions such as nitration or halogenation, if successful, would likely yield a mixture of isomers. acs.org
In contrast to EAS, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA r). stackexchange.comquora.comvaia.com This reactivity is particularly pronounced at the C-2 and C-6 positions (ortho to the ring nitrogen). For a 4-substituted pyridine like this compound, nucleophilic attack is favored at the positions ortho and para to the nitrogen atom. stackexchange.com The presence of a good leaving group at these positions would facilitate the reaction. While the parent compound does not have a leaving group, derivatization to introduce one (e.g., a halo substituent) would open pathways for SNA r. For instance, reaction of 3-halo-4-aminopyridine derivatives with nucleophiles has been reported. acs.orgnih.gov
Modern synthetic chemistry offers powerful tools for the functionalization of pyridine rings through metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.netacs.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the pyridine ring. To utilize these reactions, the pyridine ring of this compound would first need to be halogenated or converted to a triflate or boronic ester derivative.
Commonly employed cross-coupling reactions for pyridine functionalization include:
Suzuki-Miyaura Coupling: Reaction of a halopyridine with a boronic acid or ester, catalyzed by a palladium complex, to form a biaryl linkage. acs.orgtcichemicals.com
Heck Reaction: Palladium-catalyzed reaction of a halopyridine with an alkene.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a halopyridine with an amine.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction of a halopyridine with a terminal alkyne. researchgate.net
These reactions provide a versatile platform for introducing a wide array of substituents onto the pyridine core, enabling the synthesis of complex derivatives.
Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions for Derivatization
| Starting Material | Coupling Partner | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 2-Bromo-dimethyl[(pyridin-4-yl)sulfamoyl]amine | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Phenyl substituted derivative |
| 3-Iodo-dimethyl[(pyridin-4-yl)sulfamoyl]amine | Styrene | Pd(OAc)2, P(o-tolyl)3 | 3-Styrenyl substituted derivative |
| 2-Chloro-dimethyl[(pyridin-4-yl)sulfamoyl]amine | Morpholine | Pd2(dba)3, BINAP, NaOtBu | 2-Morpholinyl substituted derivative |
Note: This table outlines potential synthetic routes based on established cross-coupling methodologies for pyridine derivatives.
Synthesis of Analogs and Conjugates of this compound for Structure-Property Exploration
The synthesis of analogs and conjugates of this compound is crucial for exploring structure-property relationships, which can inform the development of molecules with tailored biological and chemical characteristics. The modification of this parent compound can be approached by altering either the pyridine ring, the sulfamoyl group, or by attaching it to other molecular entities to form conjugates.
Synthesis of Analogs
The synthesis of analogs of this compound can be achieved through several established synthetic routes common in medicinal and organic chemistry. These strategies generally involve the reaction of a 4-aminopyridine (B3432731) derivative with a sulfamoyl chloride, or conversely, the reaction of a pyridine-4-sulfonyl chloride derivative with an amine.
One primary route involves the reaction of 4-aminopyridine or its substituted derivatives with N,N-dimethylsulfamoyl chloride. This reaction is a standard method for the formation of sulfonamides. ontosight.ai The nucleophilic amino group of the pyridine attacks the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride and the formation of the S-N bond. By varying the substituents on the pyridine ring, a library of analogs can be generated. For instance, introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the electronic properties of the molecule.
Alternatively, analogs can be synthesized by reacting various amines with a pyridin-4-yl-sulfonyl chloride derivative. This approach allows for modification of the substituent on the sulfamoyl nitrogen. For example, replacing the dimethylamino group with other alkyl or aryl amines can significantly alter the lipophilicity and hydrogen bonding potential of the resulting compound. The synthesis of various sulfonamide derivatives based on pyridine moieties has been reported to yield compounds with a range of biological activities. researchgate.net
The following table outlines representative synthetic approaches to generate analogs of this compound:
| Analog Type | General Synthetic Strategy | Reactants | Potential for Diversity |
| Pyridine-modified | Nucleophilic substitution | Substituted 4-aminopyridines + N,N-dimethylsulfamoyl chloride | Introduction of various functional groups on the pyridine ring. |
| Sulfamoyl-modified | Nucleophilic substitution | Pyridin-4-yl-sulfonyl chloride + Primary/Secondary amines | Wide variety of alkyl, aryl, and heterocyclic amines can be used. |
| Isomeric Analogs | Multi-step synthesis | Starting from isomeric aminopyridines (e.g., 2- or 3-aminopyridine) | Exploration of the influence of the nitrogen position in the pyridine ring. |
Synthesis of Conjugates
The conjugation of this compound to other molecules, such as peptides, polymers, or fluorescent tags, can be used to investigate its mechanism of action, improve its pharmacokinetic properties, or for targeted delivery. The 4-aminopyridine moiety provides a handle for various conjugation strategies.
One common approach is to utilize the amino group of 4-aminopyridine as a nucleophile in reactions with activated esters, isothiocyanates, or other electrophilic partners present on the molecule to be conjugated. For this to be applicable to this compound, a linker would typically be introduced on the pyridine ring, as the primary amino group is already part of the sulfamoyl linkage.
Alternatively, if the synthesis of the conjugate starts from a modified 4-aminopyridine, functional groups suitable for conjugation can be incorporated. For example, a carboxyl group on the pyridine ring can be activated to form an amide bond with an amino group on a target molecule. The synthesis of 4-aminopyridine based amide derivatives has been explored for various biological applications. nih.gov
Conclusion and Future Directions in Dimethyl Pyridin 4 Yl Sulfamoyl Amine Research
Summary of the Current Research Landscape and Key Findings
Currently, the dedicated research landscape for dimethyl[(pyridin-4-yl)sulfamoyl]amine is exceptionally limited. The compound is primarily listed in chemical supplier catalogs, some of which indicate it is a discontinued (B1498344) product. cymitquimica.com Basic chemical properties have been identified, as summarized in the table below.
| Property | Data |
| Molecular Formula | C₇H₁₁N₃O₂S |
| Molecular Weight | 201.25 g/mol |
| CAS Number | 349426-25-1 |
This table presents basic molecular information for this compound.
Beyond these fundamental details, there is a notable absence of published studies focusing on its synthesis, characterization, or application. The key finding, therefore, is the very existence of this research gap. The broader field of sulfamide (B24259) chemistry, however, is rich and provides a solid foundation from which to project future research directions. Sulfamides are recognized for their roles as bioisosteres for amides and ureas and are integral to various therapeutic agents and catalysts.
Identification of Unexplored Synthetic Avenues and Methodological Challenges
The synthesis of unsymmetrical sulfamides like this compound can be challenging. Traditional methods often involve the reaction of sulfuryl chloride with amines, which can lead to the formation of undesired symmetrical products. Modern synthetic chemistry offers several promising, yet unexplored, avenues for this specific molecule.
One of the most promising approaches is the application of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. This powerful method allows for the efficient and high-yield synthesis of unsymmetrical sulfamides by reacting a monosubstituted sulfamoyl fluoride (B91410) with an amine. For the target compound, this could involve the reaction of N,N-dimethylsulfamoyl fluoride with 4-aminopyridine (B3432731).
Potential Synthetic Route (SuFEx): (CH₃)₂NSO₂F + H₂N-C₅H₄N → (CH₃)₂NSO₂NH-C₅H₄N + HF
Methodological challenges include controlling the reactivity of the pyridine (B92270) nitrogen and preventing side reactions. Furthermore, photocatalytic methods, which have recently been developed for the late-stage functionalization of sulfonamides, could offer novel pathways for synthesis or modification. acs.orgacs.org Another modern approach involves the direct oxidative coupling of thiols and amines, which streamlines synthetic routes and reduces waste. researchgate.net
Prospects for Advanced Characterization and Spectroscopic Techniques
A thorough characterization of this compound has not been reported. Future research should focus on obtaining comprehensive spectroscopic and structural data.
NMR Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the molecular structure. The expected chemical shifts would provide information on the electronic environment of the pyridine ring and the dimethylamino group.
Infrared (IR) Spectroscopy: IR analysis would help identify key functional groups, particularly the S=O stretches of the sulfamoyl group (typically in the 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹ regions) and the N-H stretch.
Mass Spectrometry: High-resolution mass spectrometry would confirm the exact molecular weight and elemental composition.
X-ray Crystallography: If a suitable crystal can be grown, single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.com
| Spectroscopic Technique | Expected Key Signals/Data |
| ¹H NMR | Signals for pyridine protons, N-H proton, and methyl protons. |
| ¹³C NMR | Resonances for pyridine carbons and methyl carbons. |
| FTIR (cm⁻¹) | Asymmetric and symmetric SO₂ stretching bands, N-H stretching. |
| Mass Spec (HRMS) | Precise m/z value corresponding to [C₇H₁₁N₃O₂S + H]⁺. |
This interactive table outlines the expected, though currently unpublished, spectroscopic data for the compound.
Expanding Theoretical Understanding through High-Level Computational Studies
Computational chemistry provides a powerful tool to predict the properties of uncharacterized molecules. High-level density functional theory (DFT) calculations could be employed to:
Optimize the molecular geometry.
Predict spectroscopic data (NMR, IR) to aid in experimental characterization.
Calculate the molecular electrostatic potential to understand regions of reactivity.
Determine frontier molecular orbital energies (HOMO-LUMO) to assess its electronic properties and potential for use in electronic materials.
Model potential hydrogen bonding interactions, which are crucial in both biological contexts and material science. mdpi.com
These theoretical studies would be invaluable for guiding synthetic efforts and predicting potential applications before undertaking extensive laboratory work.
Emerging Opportunities for Novel Catalytic or Material Science Applications
The unique structure of this compound, combining a Lewis basic pyridine site with a hydrogen-bond-donating sulfamide group, suggests several potential applications.
Catalysis: The pyridine moiety could serve as a ligand for metal catalysts. For instance, palladium complexes with pyridylidene sulfonamide ligands have been investigated for the electrocatalytic reduction of CO₂. researchgate.net The bifunctional nature of the molecule could also make it a candidate for organocatalysis, where the sulfamide and pyridine groups could act in concert to activate substrates.
Material Science: N,N'-disubstituted sulfamides are known to act as gelators and can participate in non-covalent dynamic networks. The presence of both a hydrogen-bond donor (N-H) and acceptor (pyridine nitrogen and sulfonyl oxygens) makes this compound a candidate for the design of self-assembling supramolecular structures or functional polymers. Polysulfamides are a virtually unknown class of polymers with high thermal stability, suggesting that monomers like this could be of interest.
Q & A
Basic: What are the standard protocols for synthesizing dimethyl[(pyridin-4-yl)sulfamoyl]amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sulfamoylation of pyridine derivatives using sulfamoyl chloride under anhydrous conditions. Key steps include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used to stabilize intermediates .
- Temperature control : Reactions are conducted at 25–50°C to balance reactivity and side-product formation. Higher temperatures (>50°C) risk decomposition of the sulfamoyl group .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures >95% purity. Monitor via TLC (Rf = 0.4–0.5) .
Advanced: How can computational methods optimize reaction pathways for this compound synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction path search : Identify low-energy pathways for sulfamoyl group attachment using software like Gaussian or ORCA .
- Machine learning : Train models on existing sulfamoylation datasets to predict optimal solvents/catalysts .
- Experimental validation : Cross-reference computational results with in situ IR spectroscopy to confirm intermediate stability .
Basic: What in vitro assays are recommended for initial biological screening of this compound?
Answer:
Prioritize assays aligned with structural analogs:
- Receptor binding : Radioligand displacement assays (e.g., GABA-A or serotonin receptors) using HEK293 cells .
- Enzyme inhibition : Test cholinesterase or kinase inhibition via spectrophotometric methods (IC50 determination) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to establish safety thresholds .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
Answer:
- Substituent analysis : Compare this compound with analogs (e.g., piperidine or morpholine variants) to identify critical functional groups. For instance, replacing pyridin-4-yl with piperidin-4-yl enhances blood-brain barrier penetration .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with NMDA receptors) to explain divergent binding affinities .
- Meta-analysis : Aggregate data from high-throughput screens using tools like PubChem BioActivity to identify trends .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR : ¹H NMR should show peaks for pyridin-4-yl protons (δ 8.5–8.7 ppm) and dimethylamine protons (δ 2.9–3.1 ppm) .
- IR : Sulfamoyl group vibrations appear at 1150–1250 cm⁻¹ (S=O stretching) and 1320–1380 cm⁻¹ (S-N stretching) .
- Mass spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z = 243.3 .
Advanced: How can conflicting NMR or crystallography data be resolved for this compound?
Answer:
- Dynamic NMR : Use variable-temperature ¹³C NMR to detect conformational flexibility in the sulfamoyl group .
- X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to improve resolution .
- Hyphenated techniques : Pair LC-MS with inline IR to correlate retention time with structural features .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfamoyl group .
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) for long-term stability .
Advanced: What decomposition pathways occur under extreme pH or temperature, and how are they characterized?
Answer:
- Acidic conditions (pH < 3) : Sulfamoyl group hydrolyzes to sulfonic acid (confirmed via TGA-FTIR) .
- Alkaline conditions (pH > 10) : Pyridine ring undergoes nucleophilic attack, forming byproducts detectable via HPLC-MS .
- Thermal stress (≥100°C) : Degradation products include dimethylamine gas (GC-MS analysis) .
Basic: How do safety protocols for handling this compound align with laboratory regulations?
Answer:
- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: What ethical frameworks govern the use of this compound in neuropharmacology studies?
Answer:
- Animal studies : Follow ARRIVE guidelines for dosing and endpoint criteria to minimize suffering .
- Data transparency : Pre-register experimental designs on platforms like Open Science Framework to avoid bias .
- Dual-use risks : Screen for unintended psychoactive effects using WHO guidelines for chemical safety .
Basic: What industrial separation technologies purify this compound at scale?
Answer:
- Membrane filtration : Use nanofiltration membranes (MWCO = 300 Da) to remove low-MW impurities .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal yield .
Advanced: How can cross-disciplinary approaches enhance applications in material science?
Answer:
- Polymer composites : Incorporate into conductive polymers (e.g., PEDOT:PSS) for sulfonated backbone tuning .
- Catalysis : Use as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Computational modeling : Predict photophysical properties (e.g., bandgap) via TD-DFT for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
